Cas no 908564-60-3 (Phenol, 2-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-)

Phenol, 2-[2-amino-6-(2-thienyl)-4-pyrimidinyl]- structure
908564-60-3 structure
Product Name:Phenol, 2-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-
CAS No:908564-60-3
MF:C14H11N3OS
MW:269.321641206741
CID:749628
PubChem ID:135771913
Update Time:2025-04-19

Phenol, 2-[2-amino-6-(2-thienyl)-4-pyrimidinyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-
    • 6-(2-amino-6-thiophen-2-yl-1H-pyrimidin-4-ylidene)cyclohexa-2,4-dien-1-one
    • DTXSID10842150
    • CHEMBL2262455
    • 6-[2-Amino-6-(thiophen-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one
    • 908564-60-3
    • 2-(2-Amino-6-thien-2-yl-pyrimidin-4-yl)-phenol
    • 2-[2-amino-6-(2-thienyl)pyrimidin-4-yl]phenol
    • Inchi: 1S/C14H11N3OS/c15-14-16-10(9-4-1-2-5-12(9)18)8-11(17-14)13-6-3-7-19-13/h1-8,18H,(H2,15,16,17)
    • InChI Key: YEFMELKNDDLCAJ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC(C2C=CC=CC=2O)=NC(N)=N1

Computed Properties

  • Exact Mass: 269.06228316g/mol
  • Monoisotopic Mass: 269.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 100Ų
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